molecular formula C12H14ClN3O2 B14401682 N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide CAS No. 89645-65-8

N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14401682
CAS No.: 89645-65-8
M. Wt: 267.71 g/mol
InChI Key: GISWANVBEDYVIS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a unique structure that includes a chlorophenyl group and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 4-chloroaniline with 3,4-dimethyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for the synthesis of antitubercular agents.

    N-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its antitubercular and antiviral activities.

    N-(4-Chlorophenyl)-1,3,4-thiadiazole: Exhibits antimicrobial and antifungal properties.

Uniqueness

N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide stands out due to its unique imidazolidine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

89645-65-8

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C12H14ClN3O2/c1-8-7-16(12(18)15(8)2)11(17)14-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,17)

InChI Key

GISWANVBEDYVIS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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